molecular formula C21H16N2O5 B2586547 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 406200-49-5

4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2586547
CAS RN: 406200-49-5
M. Wt: 376.368
InChI Key: HXGVTJXHLMHAEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrrole, and pyridine rings would contribute to the aromaticity of the molecule. The carbonyl group would be polar, and the hydroxy and methoxy groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, the hydroxy group could be involved in elimination reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups and aromatic rings could make it relatively high boiling point and melting point .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • Structural Features and Conformation : A study by Suhitha et al. (2012) focuses on the structural analysis of a related compound, emphasizing the conformation of different rings within the molecule, including the furan and pyrrolidine rings. This highlights the importance of structural analysis in understanding the properties and reactivity of complex organic compounds (Suhitha et al., 2012).

  • Microwave-Assisted Paal–Knorr Reaction : Minetto et al. (2005) describe an efficient synthesis of heterocycles like furans and pyrroles through a microwave-assisted Paal–Knorr reaction, starting from β-keto esters. This method could be relevant for synthesizing related compounds, showcasing advancements in synthetic organic chemistry (Minetto et al., 2005).

Quantum Studies and Nonlinear Optical (NLO) Properties

  • Quantum Studies and NLO Properties : A publication by Halim and Ibrahim (2022) explores the synthesis, spectral analysis, quantum studies, and NLO properties of a novel compound with structural similarities. This research provides insights into the computational analysis and the potential applications of such compounds in materials science (Halim & Ibrahim, 2022).

Heterocyclic Compounds and Their Reactivity

  • Synthesis of Heterocyclic Compounds : Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. Such studies are crucial for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Kumar et al., 2017).

Future Directions

The study of this compound could be a potential area of research, given its complex structure and the presence of several functional groups that are often found in biologically active compounds .

properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-27-14-9-7-13(8-10-14)18-17(19(24)15-5-4-12-28-15)20(25)21(26)23(18)16-6-2-3-11-22-16/h2-12,18,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGVTJXHLMHAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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